Bienvenue dans la boutique en ligne BenchChem!

3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Lipophilicity Membrane permeability Drug-likeness

3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide (CAS 1082437-15-7) is a 3-aryl-7-mercapto-triazolo[4,5-d]pyrimidine that exists in thiol–thione tautomeric equilibrium. It belongs to the 8-azapurine scaffold family, which underpins the marketed antiplatelet agent ticagrelor and has been extensively validated as a privileged template for kinase inhibition (GCN2, MET, mTOR/PI3K), chemokine receptor antagonism (CCR2, CXCR2, CCR7), and deubiquitinase (USP28) targeting.

Molecular Formula C12H11N5S
Molecular Weight 257.32 g/mol
CAS No. 1082437-15-7
Cat. No. B1459963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
CAS1082437-15-7
Molecular FormulaC12H11N5S
Molecular Weight257.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C3=C(C(=S)N=CN3)N=N2)C
InChIInChI=1S/C12H11N5S/c1-7-3-8(2)5-9(4-7)17-11-10(15-16-17)12(18)14-6-13-11/h3-6H,1-2H3,(H,13,14,18)
InChIKeyFSURVIOKHANVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide (CAS 1082437-15-7): Procurement-Ready Physicochemical and Target-Class Profile


3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide (CAS 1082437-15-7) is a 3-aryl-7-mercapto-triazolo[4,5-d]pyrimidine that exists in thiol–thione tautomeric equilibrium . It belongs to the 8-azapurine scaffold family, which underpins the marketed antiplatelet agent ticagrelor and has been extensively validated as a privileged template for kinase inhibition (GCN2, MET, mTOR/PI3K), chemokine receptor antagonism (CCR2, CXCR2, CCR7), and deubiquitinase (USP28) targeting [1]. The compound carries a symmetric 3,5-dimethylphenyl substituent at N3 and a hydrosulfide (thione) group at C7, conferring a calculated LogP of 2.69, molecular weight of 257.32 g/mol, one hydrogen bond donor, four hydrogen bond acceptors, and a single rotatable bond . It is commercially available at 97–98% purity from multiple global suppliers, positioning it as a readily accessible building block and screening candidate for structure–activity relationship (SAR) campaigns across the above target classes .

Why 3,5-Dimethylphenyl Substitution Cannot Be Replaced by Mono-Substituted Phenyl or Heteroaryl Analogs in Triazolo[4,5-d]pyrimidine-7-thiol Procurement


The N3 aryl substituent on the triazolo[4,5-d]pyrimidine-7-thiol scaffold is not a passive solubility handle; it directly modulates lipophilicity, hydrogen bond acceptor count, and steric contour at the entrance of the target binding pocket . Replacing the symmetric 3,5-dimethylphenyl group with an unsubstituted phenyl ring (CAS 13925-53-6) reduces calculated LogP from 2.69 to 1.50—a ΔLogP of −1.19 that substantially alters membrane partitioning and non-specific protein binding . Substituting with a 4-chlorophenyl group (CAS 1082499-57-7) yields a milder LogP shift (2.53) but introduces an electron-withdrawing substituent and increases the hydrogen bond acceptor count from 4 to 5, changing the electronic complementarity to kinase hinge regions and chemokine receptor allosteric sites . A 4-ethoxyphenyl replacement (CAS 1082367-54-1) triples the rotatable bond count from 1 to 3, increasing conformational entropy and potentially reducing binding affinity in sterically constrained pockets . These differences are not cosmetic—SAR studies on the triazolo[4,5-d]pyrimidine scaffold have demonstrated that even single-atom changes at the N3 position can shift CCR7 vs. CXCR2 selectivity by over an order of magnitude (IC50 ratios varying from ~0.3 to ~25) [1]. Therefore, generic substitution with a mono-substituted or unsubstituted phenyl analog is expected to produce a compound with measurably different potency, selectivity, and physicochemical behavior, and cannot serve as a functionally equivalent replacement in a procurement decision.

3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide: Quantitative Differentiation Evidence vs. Closest Analogs


LogP Advantage: +1.19 Units Higher Lipophilicity vs. Unsubstituted Phenyl Analog Drives Superior Membrane Permeability Predictions

The target compound exhibits a calculated LogP of 2.69, compared to 1.50 for the unsubstituted 3-phenyl analog (CAS 13925-53-6) and 2.53 for the 3-(4-chlorophenyl) analog (CAS 1082499-57-7) . The ΔLogP of +1.19 versus the phenyl baseline places the target compound firmly within the optimal lipophilicity range (LogP 1–3) for passive membrane permeability while the phenyl analog falls near the lower boundary associated with poor cellular uptake [1]. The 3,5-dimethyl pattern achieves this LogP elevation without introducing halogen atoms that can engage in halogen bonding and alter target selectivity, offering a 'clean' lipophilicity increase through symmetric methyl substitution .

Lipophilicity Membrane permeability Drug-likeness

Reduced Hydrogen Bond Acceptor Count: 4 HBA vs. 6 (Phenyl) and 5 (4-Chlorophenyl) May Lower Promiscuous Off-Target Binding Risk

The target compound presents 4 hydrogen bond acceptor (HBA) atoms, compared to 6 HBA for the unsubstituted 3-phenyl analog and 5 HBA for the 3-(4-chlorophenyl) analog . Elevated HBA count has been correlated with increased promiscuity and off-target liability in compound libraries; the '4-rule' heuristic suggests that compounds with HBA ≤ 4 are less likely to engage in non-selective polar interactions across multiple protein targets [1]. The 3,5-dimethylphenyl substitution maintains the scaffold's core recognition elements (triazole N2, pyrimidine N1/N3, and thione sulfur) without adding extraneous hydrogen bond acceptors, unlike methoxy, ethoxy, or chloro substituents that contribute additional lone-pair-bearing atoms .

Hydrogen bonding Selectivity Off-target promiscuity

Single Rotatable Bond Locks Conformational Space: 3-Fold Lower Rotatable Bond Count vs. 4-Ethoxyphenyl Analog Reduces Entropic Binding Penalty

The target compound possesses a single rotatable bond (the N3–aryl connection), whereas the 3-(4-ethoxyphenyl) analog (CAS 1082367-54-1) contains 3 rotatable bonds due to the ethoxy substituent . Each freely rotatable bond contributes an estimated entropic penalty of 0.5–1.5 kcal/mol upon receptor binding; thus, the ethoxyphenyl analog may incur up to 3.0 kcal/mol of additional entropic cost relative to the target compound, which can translate to a 100-fold or greater difference in binding affinity for targets with sterically constrained binding pockets [1]. The 3,5-dimethylphenyl group provides symmetric steric bulk without introducing additional torsional degrees of freedom, pre-organizing the ligand for binding while maintaining the rigid scaffold architecture required for interactions with kinase hinge regions and chemokine receptor intracellular allosteric sites [2].

Conformational restriction Binding entropy Ligand efficiency

Triazolo[4,5-d]pyrimidine Scaffold Validated Across USP28 (IC50 1.10 μM), CCR7 (IC50 0.43 μM), and GCN2 (Cellular IC50 < 150 nM) Target Classes—3,5-Dimethylphenyl Substituent Matches the Lipophilic Preference for Intracellular Allosteric Sites

While direct quantitative biological data for the specific compound CAS 1082437-15-7 has not yet been published in peer-reviewed primary literature, the triazolo[4,5-d]pyrimidine-7-thiol/thione scaffold class has been independently validated across three distinct therapeutic target families: (i) USP28 deubiquitinase—optimized analog compound 19 achieved IC50 = 1.10 ± 0.02 μM (Kd = 40 nM) with >90-fold selectivity over USP7 and LSD1 (IC50 > 100 μM) [1]; (ii) CCR7/CXCR2 chemokine receptors—SAR-optimized triazolo[4,5-d]pyrimidine achieved CCR7 IC50 = 0.43 μM with 25.6-fold selectivity over CXCR2 [2]; (iii) GCN2 kinase—triazolo[4,5-d]pyrimidine series compounds inhibited cellular eIF2α phosphorylation with IC50 < 150 nM and showed selectivity over PERK, HRI, and IRE1 kinases [3]. The 3,5-dimethylphenyl substitution on the target compound provides the elevated LogP (2.69) and symmetric steric profile that is consistent with the lipophilic preference of the intracellular allosteric binding pockets targeted by these chemotypes [2].

USP28 inhibition CCR7 antagonism GCN2 kinase inhibition

Commercial Purity Benchmarking: 97–98% Assay with Multi-Vendor Availability Exceeds the 95% Typical for Closest Analogs

The target compound is offered at 97% minimum purity (AKSci) and 98% purity (LeYan, Fluorochem) from at least three independent global suppliers . In contrast, the 3-(4-chlorophenyl) analog (CAS 1082499-57-7) is listed at 95% purity, and the 3-(3-methoxyphenyl) analog (CAS 1082437-20-4) is listed at 95% purity . The 2–3 percentage point purity advantage reduces the likelihood of confounding bioassay results from trace impurities, particularly important for the reactive 7-thiol/thione functionality which can oxidize or form disulfide adducts during storage . Multi-vendor sourcing also mitigates single-supplier procurement risk for long-term SAR campaigns .

Purity specification Supply chain reliability Procurement quality

Procurement-Ready Application Scenarios for 3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide Based on Quantitative Differentiation Evidence


Intracellular USP28 Deubiquitinase Inhibitor Screening and SAR Expansion

The triazolo[4,5-d]pyrimidine scaffold has produced the most potent reported USP28 inhibitors (IC50 = 1.10 μM, Kd = 40 nM) with demonstrated cellular target engagement in gastric cancer cells and selectivity over USP7 and LSD1 (IC50 > 100 μM) [1]. The target compound's LogP of 2.69 supports intracellular access to the USP28 catalytic domain, while its HBA count of 4 minimizes promiscuous deubiquitinase cross-reactivity that can complicate hit validation . Procurement of this specific 3,5-dimethylphenyl analog enables direct head-to-head SAR comparison with mono-substituted phenyl variants to map the steric and lipophilic requirements of the USP28 binding pocket, leveraging the scaffold's known reversible binding mode [1].

Chemokine Receptor (CCR7/CXCR2/CCR2) Intracellular Allosteric Antagonist Lead Generation

SAR studies on the triazolo[4,5-d]pyrimidine core have demonstrated that N3-substituent identity controls the CCR7 vs. CXCR2 selectivity ratio, with optimized analogs achieving CCR7 IC50 = 0.43 μM and 25.6-fold selectivity [2]. The target compound's 3,5-dimethylphenyl group provides symmetric steric bulk without introducing hydrogen bond donors or additional rotatable bonds, matching the steric requirements of the intracellular allosteric pocket shared across chemokine GPCRs [2]. Its single rotatable bond and rigid scaffold geometry are consistent with the binding mode observed in molecular docking studies with co-crystallized chemokine receptor ligands, making it a suitable starting point for fragment elaboration at the 5- and 7-positions of the pyrimidine ring [2].

GCN2 Kinase Inhibitor Probe Development for Integrated Stress Response Studies

Triazolo[4,5-d]pyrimidines have been validated as GCN2 kinase inhibitors with cellular eIF2α phosphorylation IC50 values below 150 nM and selectivity over the related ISR kinases PERK, HRI, and IRE1 [3]. The target compound's calculated LogP of 2.69 and low rotatable bond count (1) align with the physicochemical profile of ATP-competitive kinase inhibitors that must penetrate cells and compete with millimolar intracellular ATP concentrations [3]. NCI-60 panel screening of this chemotype revealed uniform growth inhibition in leukemia cell lines, with sensitivity correlated to GCN2 mRNA expression levels, providing a clear translational hypothesis for procurement and testing in hematologic malignancy models [3].

Building Block for 7-Position Derivatization Libraries Targeting Purinergic and Kinase Receptors

The 7-hydrosulfide (thione) group on the target compound serves as a versatile synthetic handle for alkylation, arylation, and oxidation reactions to generate diverse 7-substituted triazolo[4,5-d]pyrimidine libraries [4]. The Pokhodylo synthesis methodology provides a reliable route to the 3-aryl-7-thione intermediate from 2-cyanoethanethioamide and aryl azides, and the commercial availability of the target compound at 97–98% purity eliminates the need for in-house synthesis of this key intermediate [4]. Compared to the unsubstituted phenyl analog, the 3,5-dimethyl substitution pattern provides a higher LogP (2.69 vs. 1.50) that can be systematically varied through subsequent derivatization at the 7-position, enabling parallel exploration of lipophilicity–activity relationships across multiple target classes from a single procurement .

Quote Request

Request a Quote for 3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.